2-(4-Trifluoromethyl-pyrimidin-2-YL)-ethylamine
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyrimidin-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-2-4-12-6(13-5)1-3-11/h2,4H,1,3,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXQMFRWVFPVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268860 | |
| Record name | 4-(Trifluoromethyl)-2-pyrimidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-59-3 | |
| Record name | 4-(Trifluoromethyl)-2-pyrimidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944898-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)-2-pyrimidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Trifluoromethyl-pyrimidin-2-YL)-ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Amination: The alcohol is then converted to the corresponding amine through a substitution reaction with ethylamine under basic conditions.
Industrial Production Methods: Industrial production of 2-(4-Trifluoromethyl-pyrimidin-2-YL)-ethylamine may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methyl-substituted pyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(4-Trifluoromethyl-pyrimidin-2-YL)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with enhanced stability and bioavailability.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Trifluoromethyl-pyrimidin-2-YL)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing Groups (-CF₃, -Cl, -F): The trifluoromethyl group in the target compound offers superior metabolic stability and lipophilicity compared to halogens (-F, -Cl) . This enhances binding affinity in hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Electron-Donating Groups (-OCH₃): Methoxy-substituted analogs exhibit reduced electrophilicity, favoring applications in molecular imprinting for polar analytes like neurotransmitters .
Research Findings and Limitations
- Structural Stability: Computational studies on 2-(4-fluorophenyl)ethylamine reveal water-cluster interactions stabilizing the amine group , a property likely shared with the target compound.
- Synthesis Challenges: The trifluoromethyl group’s steric bulk may complicate coupling reactions, requiring optimized catalysts or solvents (e.g., acetonitrile or toluene) .
- Data Gaps: Direct pharmacological or physicochemical data for 2-(4-Trifluoromethyl-pyrimidin-2-YL)-ethylamine are absent in the provided evidence. Conclusions rely on extrapolation from analogs.
Biological Activity
Overview
2-(4-Trifluoromethyl-pyrimidin-2-YL)-ethylamine is a pyrimidine derivative characterized by its trifluoromethyl group, which significantly influences its biological properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications and interactions with biological systems.
- Chemical Formula : C7H8F3N
- Molecular Weight : 179.14 g/mol
- CAS Number : 944898-59-3
The biological activity of 2-(4-Trifluoromethyl-pyrimidin-2-YL)-ethylamine primarily involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with biological macromolecules.
Anticancer Activity
Recent studies have indicated that 2-(4-Trifluoromethyl-pyrimidin-2-YL)-ethylamine exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness in inducing apoptosis in hypopharyngeal tumor cells, outperforming some standard chemotherapeutic agents .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It demonstrates inhibitory effects on key enzymes involved in cancer progression, such as IKKb, which is crucial for NF-κB activation. This inhibition may lead to reduced inflammation and neoplastic progression in carcinomas .
Antimicrobial Properties
In addition to anticancer properties, 2-(4-Trifluoromethyl-pyrimidin-2-YL)-ethylamine has shown promising antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential use in treating infections.
Case Studies
-
Cytotoxicity Assessment :
- Cell Lines : FaDu (hypopharyngeal carcinoma)
- Methodology : MTT assay to evaluate cell viability.
- Findings : The compound exhibited a dose-dependent decrease in cell viability, indicating strong cytotoxic effects.
-
Enzyme Interaction Studies :
- Target Enzyme : IKKb
- Methodology : In vitro assays to measure enzyme activity.
- Results : Significant inhibition of IKKb activity was observed, correlating with reduced NF-κB signaling.
-
Antimicrobial Testing :
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Methodology : Disc diffusion method and MIC determination.
- Results : The compound demonstrated effective inhibition at low concentrations.
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cytotoxicity | MTT Assay | Induced apoptosis in FaDu cells |
| Enzyme Inhibition | In vitro assays | Inhibited IKKb activity |
| Antimicrobial Activity | Disc Diffusion | Effective against S. aureus and E. coli |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-trifluoromethyl-pyrimidin-2-yl)-ethylamine, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclocondensation. For example, a pyrimidine precursor (e.g., 2-chloro-4-trifluoromethyl-pyrimidine) can react with ethylamine under basic conditions (e.g., triethylamine in acetonitrile) at 60–80°C for 12–24 hours . Catalytic Pd coupling (e.g., Suzuki-Miyaura) may also attach pre-functionalized ethylamine groups. Yields depend on solvent polarity and steric hindrance; dichloromethane or THF are common solvents. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is recommended .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C/¹⁹F): Confirm substitution patterns (e.g., trifluoromethyl at pyrimidine-C4, ethylamine at C2) .
- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted precursors) using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Verify empirical formula (C₇H₉F₃N₃) .
Q. What are the stability considerations for 2-(4-trifluoromethyl-pyrimidin-2-yl)-ethylamine under laboratory conditions?
- Methodological Answer : The compound is hygroscopic and sensitive to light/heat. Store at 2–8°C under inert gas (N₂/Ar) in amber vials. Stability tests (TGA/DSC) show decomposition >150°C. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the pyrimidine ring .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic and steric properties in catalysis or receptor binding studies?
- Methodological Answer : The -CF₃ group increases lipophilicity (logP ~1.8) and electron-withdrawing effects, altering π-π stacking and hydrogen-bonding interactions. In medicinal chemistry, this enhances metabolic stability and target affinity. Computational modeling (DFT) can map electrostatic potential surfaces, while Hammett constants (σₘ = 0.43) quantify electronic effects .
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound’s pyrimidine core?
- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with Buchwald-Hartwig conditions for C-N coupling) and use microwave-assisted synthesis to reduce reaction times. Steric hindrance at C2 can be addressed via bulky ligands (e.g., XPhos). Monitor reaction progress with in-situ FTIR or LC-MS .
Q. How can researchers resolve contradictory bioactivity data in enzymatic assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents). Standardize protocols:
- Use recombinant enzymes (e.g., cytochrome P450 isoforms) to study metabolic pathways.
- Validate inhibition/activation via dose-response curves (IC₅₀/EC₅₀) and kinetic studies (Lineweaver-Burk plots) .
- Cross-reference with structural analogs (e.g., 4-fluorophenyl derivatives) to isolate electronic vs. steric contributions .
Q. What role does this compound play in designing photoactive materials (e.g., perovskites)?
- Methodological Answer : The ethylamine group can functionalize perovskite surfaces (e.g., MAPbI₃) to passivate defects. Characterize via:
- XPS : Confirm binding interactions between -NH₂ and Pb²⁺.
- PL Spectroscopy : Measure charge recombination rates.
- Optimize molar ratios (e.g., 1:1000 amine:perovskite) to balance stability and efficiency .
Data Contradictions and Reproducibility
Q. How to address discrepancies in reported synthetic yields for similar pyrimidine-ethylamine derivatives?
- Methodological Answer : Variables include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
